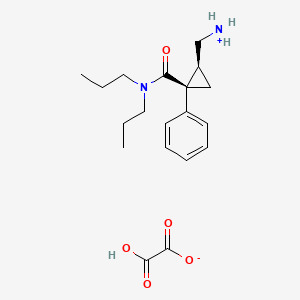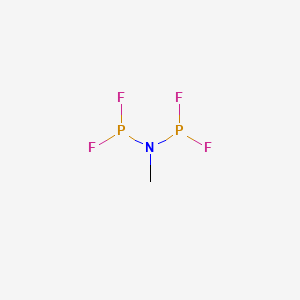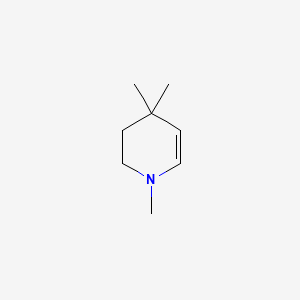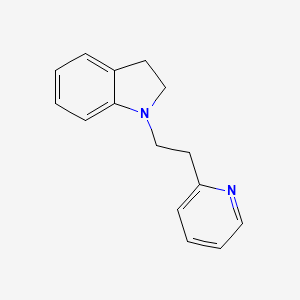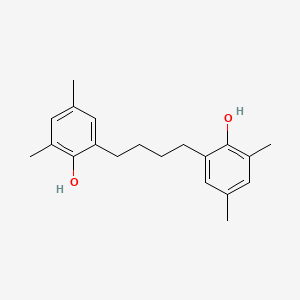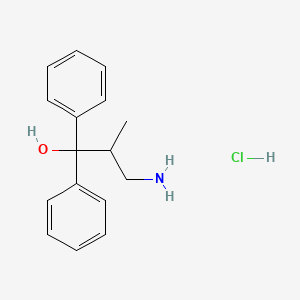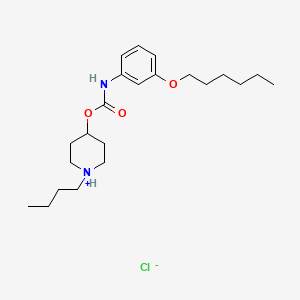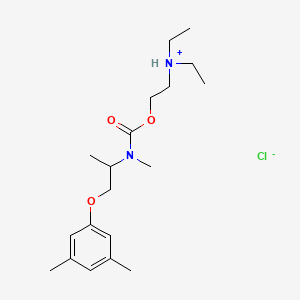
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound. It is primarily known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a methyl group, and a xylyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of methanol and urea to form methyl carbamate, followed by further reactions to introduce the xylyloxy and diethylaminoethyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained within optimal ranges, reducing the risk of side reactions and improving the overall quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals, textiles, and polymers.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects . The pathways involved in its action are complex and may include multiple steps and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a preservative in wines.
Uniqueness
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
100836-65-5 |
|---|---|
Fórmula molecular |
C19H33ClN2O3 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-21(8-2)9-10-23-19(22)20(6)17(5)14-24-18-12-15(3)11-16(4)13-18;/h11-13,17H,7-10,14H2,1-6H3;1H |
Clave InChI |
GEASIWHGUXJJJV-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)N(C)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





